REACTION_CXSMILES
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[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([F:15])[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([O:20]CC)=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.C(O)(=O)C.S(=O)(=O)(O)O>O>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([F:15])[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1
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Name
|
|
Quantity
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94 g
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Type
|
reactant
|
Smiles
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C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
70 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 hours
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Duration
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1.5 h
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Type
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ADDITION
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Details
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The hot suspension is then poured onto ice
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Type
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FILTRATION
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Details
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the precipitate is filtered off with suction
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Type
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WASH
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Details
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thoroughly washed with water
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Type
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CUSTOM
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Details
|
dried in vacuo at 100° C
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |